molecular formula C12H10N4O B160809 6-Benzyloxypurine CAS No. 57500-07-9

6-Benzyloxypurine

Cat. No. B160809
Key on ui cas rn: 57500-07-9
M. Wt: 226.23 g/mol
InChI Key: ZZZXGPGVDJDFCJ-UHFFFAOYSA-N
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Patent
US08741566B2

Procedure details

Sodiumhydride (60% Dispersion in mineral oil; 3.23 g; 80 mmol) was slowly added to benzyl alcohol (30 ml; 34.7 mmol). After the addition of more benzyl alcohol (10 ml) and 6-chloropurine (5.36 g). The reaction mixture was heated to 100° C. for 4 hours. When the reaction mixture has reached room temperature, water (1 ml) was slowly added. 6-Benzyloxypurine was precipitated by the addition of acetic acid (4.6 ml) and diethylether (550 ml). The precipitate was separated by filtration (11.72 g). Re-crystallization from ether gave (4.78 g; 65.4%). Melting point was 175-177° C. (lift. 170-172° C.)[Ramazaeva N., 1989 #473] 1H-NMR (DMSO-d6): 8.53 (1H, s); 8.39 (1H, s); 7.54-7.35 (5H, m); 5.62 (2H, s).
Quantity
3.23 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
5.36 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([OH:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.Cl[C:12]1[N:20]=[CH:19][N:18]=[C:17]2[C:13]=1[NH:14][CH:15]=[N:16]2>O>[CH2:3]([O:10][C:12]1[N:20]=[CH:19][N:18]=[C:17]2[C:13]=1[NH:14][CH:15]=[N:16]2)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.23 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
30 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
5.36 g
Type
reactant
Smiles
ClC1=C2NC=NC2=NC=N1
Step Three
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
has reached room temperature
CUSTOM
Type
CUSTOM
Details
6-Benzyloxypurine was precipitated by the addition of acetic acid (4.6 ml) and diethylether (550 ml)
CUSTOM
Type
CUSTOM
Details
The precipitate was separated by filtration (11.72 g)
CUSTOM
Type
CUSTOM
Details
Re-crystallization from ether gave (4.78 g; 65.4%)
CUSTOM
Type
CUSTOM
Details
Melting point was 175-177° C. (lift. 170-172° C.)[Ramazaeva N., 1989 #473] 1H-NMR (DMSO-d6): 8.53 (1H, s); 8.39 (1H, s); 7.54-7.35 (5H, m); 5.62 (2H, s)

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=C2NC=NC2=NC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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